N'-[(E)-(5-bromothiophen-2-yl)methylidene]benzenesulfonohydrazide
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Overview
Description
N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a thienyl group, a bromine atom, and a benzenesulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE typically involves the condensation reaction between 5-bromo-2-thiophenecarboxaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine atom in the thienyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors.
Biological Studies: It is used as a probe to study enzyme interactions and biochemical pathways.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens or cancer cells. The thienyl and sulfonohydrazide groups play a crucial role in binding to the target molecules and exerting the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide
- 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
N’~1~-[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE is unique due to the presence of the thienyl group and the bromine atom, which confer specific electronic and steric properties
Properties
Molecular Formula |
C11H9BrN2O2S2 |
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Molecular Weight |
345.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C11H9BrN2O2S2/c12-11-7-6-9(17-11)8-13-14-18(15,16)10-4-2-1-3-5-10/h1-8,14H/b13-8+ |
InChI Key |
NOGOHCITAWHFLD-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(S2)Br |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(S2)Br |
Origin of Product |
United States |
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